Cas no 1086392-54-2 (Trifluoro-methanesulfonic acid isoquinolin-8-yl ester)

Trifluoro-methanesulfonic acid isoquinolin-8-yl ester is a specialized reagent primarily used in organic synthesis, particularly in cross-coupling reactions and as an activating agent for nucleophilic substitution. Its triflate group serves as an excellent leaving group, enhancing reactivity in palladium-catalyzed transformations such as Suzuki-Miyaura or Buchwald-Hartwig couplings. The isoquinolin-8-yl moiety provides a rigid aromatic framework, making it useful in constructing complex heterocyclic systems. This compound is valued for its stability under anhydrous conditions and its ability to facilitate high-yield reactions with precise regioselectivity. It is commonly employed in pharmaceutical and materials science research for constructing advanced intermediates. Proper handling under inert conditions is recommended due to its moisture sensitivity.
Trifluoro-methanesulfonic acid isoquinolin-8-yl ester structure
1086392-54-2 structure
商品名:Trifluoro-methanesulfonic acid isoquinolin-8-yl ester
CAS番号:1086392-54-2
MF:C10H6NO3F3S
メガワット:277.22
MDL:MFCD11506140
CID:2603964
PubChem ID:53408698

Trifluoro-methanesulfonic acid isoquinolin-8-yl ester 化学的及び物理的性質

名前と識別子

    • Trifluoro-methanesulfonic acid isoquinolin-8-yl ester
    • DTXSID901180056
    • isoquinolin-8-yltrifluoromethanesulfonate
    • 1086392-54-2
    • CS-0335446
    • MWALAZWDGYMEJY-UHFFFAOYSA-N
    • SB30565
    • MFCD11506140
    • isoquinolin-8-yl trifluoromethanesulfonate
    • Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester
    • TRIFLUORO-METHANESULFONIC ACID ISOQUINOLIN-8-YL ESTER
    • MDL: MFCD11506140
    • インチ: InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-3-1-2-7-4-5-14-6-8(7)9/h1-6H
    • InChIKey: MWALAZWDGYMEJY-UHFFFAOYSA-N
    • ほほえんだ: O=S(C(F)(F)F)(OC1=CC=CC2=C1C=NC=C2)=O

計算された属性

  • せいみつぶんしりょう: 277.00204871g/mol
  • どういたいしつりょう: 277.00204871g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 390
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 64.6Ų

じっけんとくせい

  • 密度みつど: 1.6±0.1 g/cm3
  • ふってん: 368.6±42.0 °C at 760 mmHg
  • フラッシュポイント: 176.7±27.9 °C
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

Trifluoro-methanesulfonic acid isoquinolin-8-yl ester セキュリティ情報

Trifluoro-methanesulfonic acid isoquinolin-8-yl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1406116-500mg
Isoquinolin-8-yl trifluoromethanesulfonate
1086392-54-2 95%
500mg
¥7296.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1406116-1g
Isoquinolin-8-yl trifluoromethanesulfonate
1086392-54-2 95%
1g
¥12185.00 2024-08-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0192-500mg
Trifluoro-methanesulfonic acid isoquinolin-8-yl ester
1086392-54-2 95%
500mg
¥5228.88 2025-01-21
TRC
T897165-50mg
Trifluoro-methanesulfonic Acid Isoquinolin-8-yl Ester
1086392-54-2
50mg
$ 210.00 2022-06-02
Chemenu
CM145314-1g
isoquinolin-8-yl trifluoromethanesulfonate
1086392-54-2 95%
1g
$830 2021-08-05
eNovation Chemicals LLC
D968714-500mg
Trifluoro-methanesulfonic acid isoquinolin-8-yl ester
1086392-54-2 95%
500mg
$665 2024-07-28
Alichem
A189008218-1g
Isoquinolin-8-yl trifluoromethanesulfonate
1086392-54-2 95%
1g
$749.70 2023-09-04
TRC
T897165-100mg
Trifluoro-methanesulfonic Acid Isoquinolin-8-yl Ester
1086392-54-2
100mg
$ 320.00 2022-06-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1406116-50mg
Isoquinolin-8-yl trifluoromethanesulfonate
1086392-54-2 95%
50mg
¥1831.00 2024-08-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0192-5g
Trifluoro-methanesulfonic acid isoquinolin-8-yl ester
1086392-54-2 95%
5g
22049.1CNY 2021-05-08

Trifluoro-methanesulfonic acid isoquinolin-8-yl ester 関連文献

Trifluoro-methanesulfonic acid isoquinolin-8-yl esterに関する追加情報

Trifluoro-methanesulfonic acid isoquinolin-8-yl ester: A Comprehensive Overview

Trifluoro-methanesulfonic acid isoquinolin-8-yl ester, also known by its CAS number 1086392-54-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is a derivative of trifluoro-methanesulfonic acid, which is a well-known strong acid with unique chemical properties. The isoquinolin-8-yl ester group further enhances its reactivity and applicability in various chemical reactions.

The structure of Trifluoro-methanesulfonic acid isoquinolin-8-yl ester consists of an isoquinoline ring system attached to a trifluoromethanesulfonyl group via an ester linkage. The isoquinoline moiety, a bicyclic aromatic compound, contributes to the compound's stability and versatility in different chemical environments. Recent studies have highlighted the importance of such structures in catalytic processes and as intermediates in the synthesis of complex molecules.

One of the key features of this compound is its ability to act as an efficient catalyst in various organic transformations. For instance, researchers have demonstrated its effectiveness in promoting Suzuki-Miyaura couplings, a widely used reaction in the synthesis of biaryls and heterobiaryls. The trifluoromethanesulfonyl group serves as an excellent leaving group, facilitating the formation of new carbon-carbon bonds under mild conditions.

In addition to its catalytic applications, Trifluoro-methanesulfonic acid isoquinolin-8-yl ester has shown promise in the field of polymer chemistry. Its ability to undergo controlled polymerization reactions has led to the development of novel polymeric materials with tailored properties, such as high thermal stability and mechanical strength. These materials are being explored for use in advanced electronics and aerospace applications.

Recent advancements in computational chemistry have also shed light on the electronic properties of this compound. Density functional theory (DFT) studies have revealed that the trifluoromethanesulfonyl group significantly influences the electronic distribution within the molecule, making it highly reactive towards nucleophilic attacks. This understanding has paved the way for the design of more efficient catalysts and reaction pathways.

Furthermore, Trifluoro-methanesulfonic acid isoquinolin-8-yl ester has been utilized in the synthesis of bioactive compounds. Its role as an intermediate in drug discovery processes has been documented in several recent publications, where it has been employed to construct complex molecular frameworks with potential therapeutic applications.

In conclusion, Trifluoro-methanesulfonic acid isoquinolin-8-yl ester (CAS No: 1086392-54-2) is a versatile compound with a wide range of applications in organic synthesis, catalysis, and materials science. Its unique chemical properties and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing modern chemistry.

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